molecular formula C14H16N2O2 B12001463 N,N-Dimethyl-1-ethylindole-3-glyoxylamide

N,N-Dimethyl-1-ethylindole-3-glyoxylamide

Cat. No.: B12001463
M. Wt: 244.29 g/mol
InChI Key: UTADTSGBSQBIDS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-ethylindole-3-glyoxylamide is a heterocyclic compound with a fascinating structure It contains both an indole ring and a glyoxylamide functional group

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its indole scaffold. Common reactions include:

  • Electrophilic Substitution: : Similar to benzene, N,N-Dimethyl-1-ethylindole-3-glyoxylamide readily undergoes electrophilic substitution due to its π-electron delocalization.

  • Oxidation and Reduction: : Depending on the substituents, it may participate in oxidation or reduction reactions.

  • Substitution Reactions: : Nucleophilic substitution at the indole nitrogen or the glyoxylamide carbonyl group is possible.

Reagents and Conditions: : Specific reagents and conditions would vary based on the desired modifications.

Major Products: : The products formed depend on the reaction type and substituents introduced.

Scientific Research Applications

    Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.

    Chemistry: Use it as a building block for novel compounds.

    Industry: Explore its role in materials science or drug development.

Mechanism of Action

The compound’s mechanism of action remains elusive. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited information, N,N-Dimethyl-1-ethylindole-3-glyoxylamide’s uniqueness lies in its combination of indole and glyoxylamide functionalities.

Similar Compounds:

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)-N,N-dimethyl-2-oxoacetamide

InChI

InChI=1S/C14H16N2O2/c1-4-16-9-11(13(17)14(18)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3

InChI Key

UTADTSGBSQBIDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C

Origin of Product

United States

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